(R)-(2-甲氧环氧丙基)甲基-4-硝基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

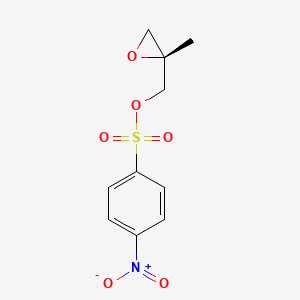

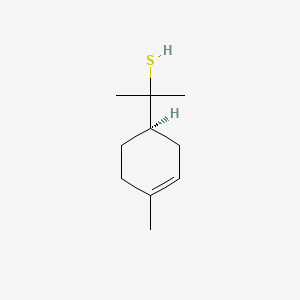

“®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate” is a chemical compound with the molecular formula C10H11NO6S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate” can be represented by the SMILES stringC(OS(=O)(=O)C1=CC=C(N(=O)=O)C=C1)[C@@]2(C)CO2 . The molecular weight of this compound is 273.26 .

科学研究应用

Micellar Solutions Studies: 对甲基-4-硝基苯磺酸酯与溴离子在各种微胶束溶液(如十四烷基三甲基溴化铵)中的反应进行了研究。这些研究揭示了动力学微胶束效应的见解,对于理解类似化合物在这种环境中的行为至关重要 (Muñoz et al., 2003)。

Ab Initio Study on SN2 Reactions: 对甲基对硝基苯磺酸酯的S(N)2反应进行了从头算研究,这可能与(R)-(2-甲氧环氧丙基)甲基-4-硝基苯磺酸酯类似,为不同溶剂系统中的溶剂化结构和能量轮廓提供了见解 (Hayaki et al., 2010)。

Synthesis of Complex Compounds: 对从类似于甲基-4-硝基苯磺酸酯的化合物出发合成复杂化合物(如9-硝基-5H-螺[苯并[b]四唑[1,5-d][1,4]噁唑啉-4,2′-环氧烷])的研究,突显了创造具有医学意义产品的潜力 (Kolluri et al., 2018)。

S-methylation of Sulfhydryl Groups in Proteins: 甲基-p-硝基苯磺酸酯已被用于蛋白质和肽中硫醇基的选择性S-甲基化。这表明类似化合物可能具有生物化学应用 (Heinrikson, 1971)。

Nonlinear Optics Applications: 合成了含有对硝基苯磺酸酯的史带巴唑衍生物,用于二阶非线性光学应用,暗示了类似化合物的潜在技术应用 (Okada et al., 2003)。

安全和危害

属性

IUPAC Name |

[(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c1-10(6-16-10)7-17-18(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,6-7H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRMOVSGORLBCA-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001201415 |

Source

|

| Record name | [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate | |

CAS RN |

683276-64-4 |

Source

|

| Record name | [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683276-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Amino-2-[2-(2,4-di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B570095.png)

![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)